molecular formula C15H28N2O2 B11765334 tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B11765334
M. Wt: 268.39 g/mol
InChI Key: UGEWTVAPERTIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction, an amino group, and a tert-butyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new compounds .

Biology and Medicine

In biology and medicine, this compound has shown potential as an inhibitor of certain proteins, such as the MmpL3 protein of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new antituberculosis drugs .

Industry

In the industrial sector, this compound can be used in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with specific biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate lies in its specific spirocyclic structure and the presence of an amino group at the 8-position. This configuration provides distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 10-amino-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(16)11-15/h12H,4-11,16H2,1-3H3

InChI Key

UGEWTVAPERTIDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC(C2)N)CC1

Origin of Product

United States

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